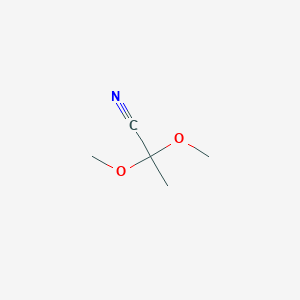
2,2-Dimethoxypropanenitrile
Übersicht
Beschreibung
2,2-Dimethoxypropanenitrile is an organic compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13000 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 115.06300 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The compound is known to be a liquid . The storage temperatureWissenschaftliche Forschungsanwendungen
Chemische Synthese
“2,2-Dimethoxypropanenitrile” ist eine chemische Verbindung mit der CAS-Nummer: 53981-66-1 . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseverfahren eingesetzt .
Antifungalmittel
Eine der wichtigen Anwendungen von „this compound“ ist die Entwicklung und Synthese neuartiger 2,2-Dimethyl-2H-chromen-Derivate als potenzielle Antimykotika . Diese Derivate haben eine vielversprechende antimykotische Wirksamkeit gegen verschiedene Stämme phytopathogener Pilze gezeigt .
Botanische Fungizide
Die Forschung an 2,2-Dimethyl-2H-chromen-Derivaten liefert eine theoretische Grundlage für die zukünftige Anwendung dieser Verbindungen als botanische Fungizide in der Landwirtschaft . Dies könnte zur Entwicklung neuer, umweltfreundlicher Fungizide führen .
Antioxidative Aktivitäten
“this compound” kann auch bei der Synthese neuartiger Benzamidverbindungen verwendet werden, die antioxidative Aktivitäten gezeigt haben . Diese Verbindungen werden ausgehend von 2,3-Dimethoxybenzoesäure oder 3-Acetoxy-2-methylbenzoesäure und Amin-Derivaten synthetisiert .
Antibakterielle Aktivitäten
Zusätzlich zu ihren antioxidativen Aktivitäten haben die mit „this compound“ synthetisierten Benzamidverbindungen auch antibakterielle Aktivitäten gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Geringe Zytotoxizität
Die mit „this compound“ synthetisierten 2,2-Dimethyl-2H-chromen-Derivate haben eine geringe Zytotoxizität für die PC12-Zelle gezeigt . Dies deutet auf ihr Potenzial für eine sichere Anwendung in verschiedenen Bereichen hin .
Wirkmechanismus
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, it is more likely to be involved in chemical reactions rather than biological pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many chemical compounds, its stability could be influenced by factors such as temperature, ph, and exposure to light or oxygen .
Eigenschaften
IUPAC Name |
2,2-dimethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMOWYMYIABBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508258 | |
| Record name | 2,2-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-66-1 | |
| Record name | 2,2-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)

![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)



![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)


![N-[3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1656675.png)
![1-[5-(2-Fluorophenoxy)pentyl]piperidine](/img/structure/B1656678.png)
